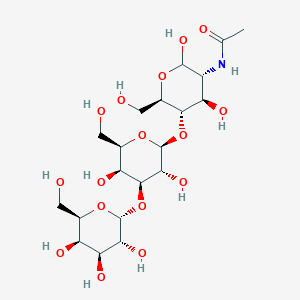

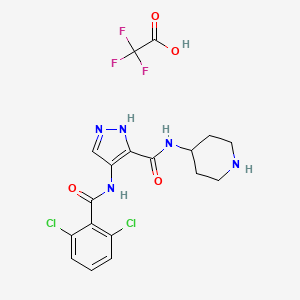

3β,6β-二羟基胆-4-烯-24-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3beta,6beta-Dihydroxychol-4-en-24-oic acid and related compounds involves complex organic reactions. For instance, methoxylation has been utilized for the identification and analysis of similar bile acids due to their thermal instability, which complicates their detection by conventional gas liquid chromatography (GLC) or mass spectrometry. The methoxy-compounds derived from these acids have provided valuable insight into their physical and spectral properties, aiding in their identification even in minimal amounts found in biological samples (Ikeda & Yamasaki, 1978).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3beta,6beta-dihydroxyolean-12-en-27-oic acid, has been elucidated through crystallography, showing a linear array of five fused six-membered rings with specific hydroxy and carboxy groups that form molecular chains (Sun & Pan, 2004). This detailed structural information is crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

The chemical reactions and properties of 3beta,6beta-Dihydroxychol-4-en-24-oic acid are closely related to its functional groups. The presence of hydroxy groups and a carboxy group indicates its potential for forming hydrogen bonds, which significantly influences its solubility, reactivity, and interaction with biological molecules.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and spectral characteristics, are determined by the compound's molecular structure. The methoxylation products of similar bile acids have been studied to understand these properties better, revealing insights into their physical behavior and how it relates to their function in biological systems (Ikeda & Yamasaki, 1978).

科学研究应用

Methoxylation of Related Compounds for Identification: Ikeda和Yamasaki(1978年)的研究讨论了类似于3β,6β-二羟基胆-4-烯-24-酸的化合物的甲氧基化。这一过程用于鉴定陈脱氧胆酸生物合成中的关键中间体,突显了这种方法在理解胆酸代谢中的重要性(Ikeda & Yamasaki, 1978)。

Cytotoxic and Apoptosis-Inducing Properties: Sun和Pan(2004年)在细辛的根茎中发现了一种化合物,3β,6β-二羟基齐墩果-12-烯-27-酸。该化合物表现出细胞毒性和诱导凋亡的特性,表明其在癌症研究中的潜在用途(Sun & Pan, 2004)。

Synthesis for Medical Applications: Iida等人(2006年)报告了复杂胆酸衍生物的合成,包括与3β,6β-二羟基胆-4-烯-24-酸相关的化合物。这些合成化合物在一名患有尼曼-匹克病C1型的患者的尿液中被发现,表明它们在医学研究和诊断中的潜在相关性(Iida et al., 2006)。

Antiproliferative and Differentiation Effects: Wang等人(2006年)从东南悬铃木中分离出一种化合物,3β,6β-二羟基-11-酮-齐墩果-12-烯-28-酸。该化合物显示出抗增殖效应,并在人类白血病HL-60细胞中诱导分化,展示了其潜在的治疗应用(Wang et al., 2006)。

属性

IUPAC Name |

(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQRAPNIKHYNJX-APLJBLMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta,6beta-Dihydroxychol-4-en-24-oic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

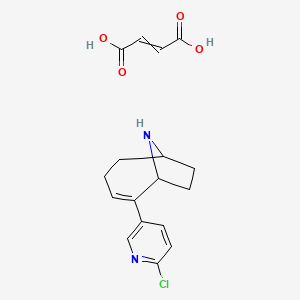

![rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B1139523.png)

![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)